

Comparative study of the biological activity of 3-Aminoisonicotinaldehyde analogs

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Compound of Interest

Compound Name: 3-Aminoisonicotinaldehyde

Cat. No.: B120943

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A Comparative Analysis of the Biological Activity of **3-Aminoisonicotinaldehyde** Analogues and Related Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the biological activity of thiosemicarbazone derivatives of aminopyridine carboxaldehydes, with a focus on analogs of **3-aminoisonicotinaldehyde** (3-aminopyridine-4-carboxaldehyde) and its closely related structural isomers, the 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. The data presented herein is derived from published experimental studies and aims to offer a clear, objective comparison to aid in drug discovery and development efforts.

Quantitative Biological Activity Data

The following table summarizes the in vitro inhibitory activity of a series of 3- and 5-amino substituted pyridine-2-carboxaldehyde thiosemicarbazones against ribonucleotide reductase and their cytotoxic effects on L1210 leukemia cells. While these are not direct analogs of **3-aminoisonicotinaldehyde**, their structural similarity provides valuable insights into the potential activity of this class of compounds.

Compound ID	Structure	Ribonucleotide Reductase Inhibition IC50 (µM) [1][2]	L1210 Leukemia Cytotoxicity IC50 (µM)[1][2]
8	5- (Methylamino)pyridine -2-carboxaldehyde thiosemicarbazone	1.3	0.8
17	5- (Ethylamino)pyridine- 2-carboxaldehyde thiosemicarbazone	1.0	0.6
18	5-(Allylamino)pyridine- 2-carboxaldehyde thiosemicarbazone	1.4	1.1
7	3- (Methylamino)pyridine -2-carboxaldehyde thiosemicarbazone	>100	>100
16	3-(Allylamino)pyridine- 2-carboxaldehyde thiosemicarbazone	>100	>100
19	5- (Propylamino)pyridine -2-carboxaldehyde thiosemicarbazone	2.5	1.5
20	5- (Butylamino)pyridine- 2-carboxaldehyde thiosemicarbazone	4.2	2.8
25	3,5-Diaminopyridine- 2-carboxaldehyde thiosemicarbazone	>100	>100

32	4-(4-Morpholinylmethyl)-5-aminopyridine-2-carboxaldehyde thiosemicarbazone	>100	>100
40	5-(Aminomethyl)pyridine-2-carboxaldehyde thiosemicarbazone	>100	>100

Experimental Protocols

Inhibition of Ribonucleotide Reductase Activity

The inhibitory activity of the compounds against CDP reductase was determined by measuring the conversion of [¹⁴C]CDP to [¹⁴C]dCDP.[\[1\]](#)[\[2\]](#)

- Enzyme Preparation: A partially purified CDP reductase from L1210 cells was used as the enzyme source.
- Reaction Mixture: The assay mixture (0.1 mL) contained 50 mM HEPES buffer (pH 7.2), 10 mM dithiothreitol, 8 mM MgCl₂, 2 mM ATP, 0.16 mM [¹⁴C]CDP, and the test compound at various concentrations.
- Incubation: The reaction was initiated by the addition of the enzyme and incubated for 30 minutes at 37°C.
- Termination and Analysis: The reaction was terminated by heating at 100°C for 2 minutes. The dCDP formed was dephosphorylated to dCyd by treatment with alkaline phosphatase, and the radioactivity was determined by scintillation counting after separation by thin-layer chromatography.
- IC50 Determination: The concentration of the compound required to inhibit the enzyme activity by 50% (IC50) was determined from the dose-response curves.

In Vitro Cytotoxicity Assay

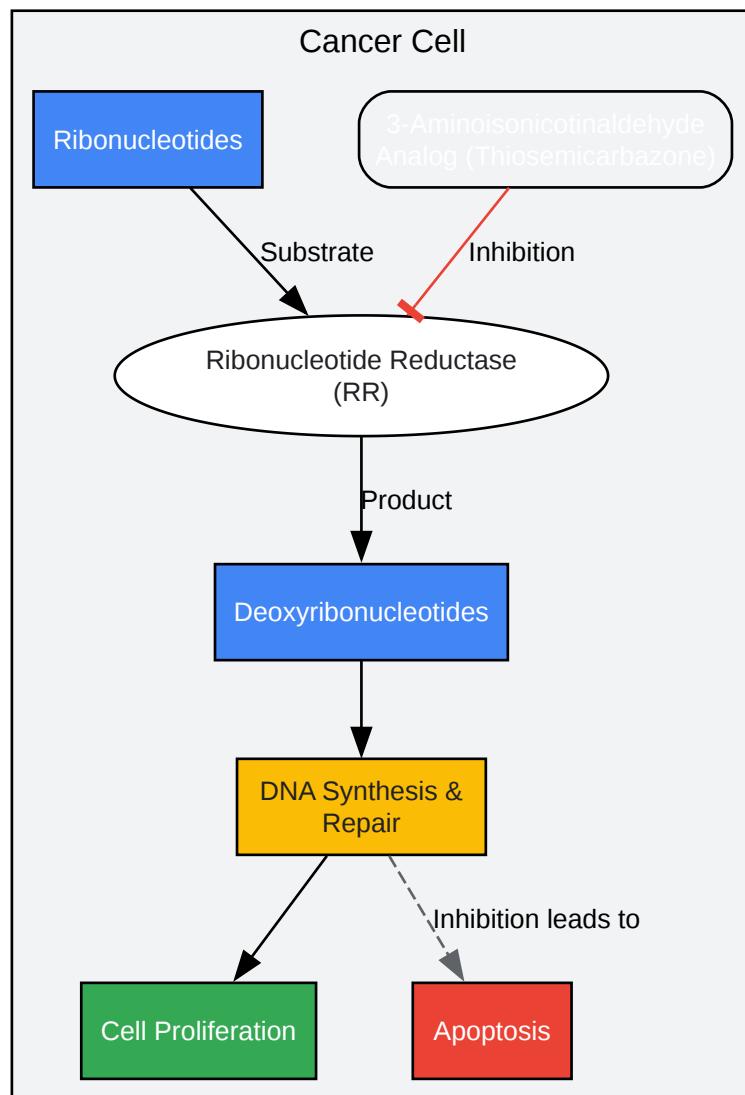
The cytotoxicity of the synthesized compounds was evaluated against the L1210 leukemia cell line.[\[1\]](#)[\[2\]](#)

- Cell Culture: L1210 cells were grown in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO₂ at 37°C.
- Drug Exposure: Cells were seeded in 96-well plates and exposed to various concentrations of the test compounds for 48 hours.
- Cell Viability Assessment: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
- IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this class of thiosemicarbazone derivatives is the inhibition of ribonucleotide reductase (RR).[\[3\]](#)[\[4\]](#) RR is a crucial enzyme in the de novo synthesis of deoxyribonucleotides, which are the building blocks for DNA replication and repair. By inhibiting RR, these compounds effectively halt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[\[3\]](#)[\[5\]](#) The iron-chelating properties of the thiosemicarbazone moiety are thought to be essential for their biological activity, as they interact with the iron cofactor in the active site of the R2 subunit of ribonucleotide reductase.[\[3\]](#)[\[6\]](#)

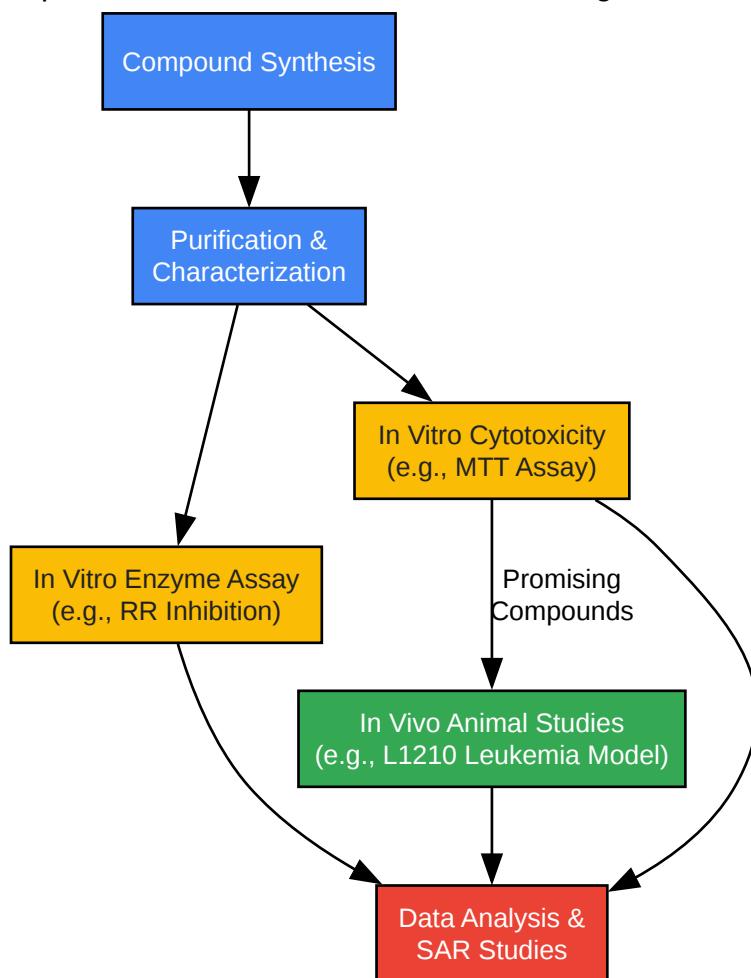
Mechanism of Action: Inhibition of Ribonucleotide Reductase

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Caption: Inhibition of Ribonucleotide Reductase by Thiosemicarbazone Analogs.

The experimental workflow for evaluating the anticancer potential of these compounds typically involves a multi-step process, from initial synthesis to in vivo testing.

Experimental Workflow for Anticancer Drug Screening

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Caption: Workflow for Screening Anticancer Activity of Novel Compounds.

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